molecular formula C17H23N3O B4474305 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-METHYLBUTAN-1-ONE

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-METHYLBUTAN-1-ONE

Cat. No.: B4474305
M. Wt: 285.4 g/mol
InChI Key: YUJDWGRRPQHLQR-UHFFFAOYSA-N
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Description

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-METHYLBUTAN-1-ONE is a complex organic compound that features a benzimidazole ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-METHYLBUTAN-1-ONE typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling of Benzimidazole and Piperidine Rings: The benzimidazole and piperidine rings are coupled using suitable linkers and catalysts under controlled conditions.

    Final Assembly:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-METHYLBUTAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-METHYLBUTAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride
  • 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
  • 5-chloro-1-(piperidin-4-yl)-1H-1,3-benzodiazol-2-ol

Uniqueness

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-METHYLBUTAN-1-ONE stands out due to its unique structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring with a piperidine ring and a butanone moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-3-12(2)17(21)20-10-8-13(9-11-20)16-18-14-6-4-5-7-15(14)19-16/h4-7,12-13H,3,8-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJDWGRRPQHLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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